4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzoyl group, a pyridinylmethyl group, and a pyrrole-2-carboxamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where methoxybenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the amine group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridinylmethyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Methyl 4-[3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-propoxylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzoyl group and pyridinylmethyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic properties.
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-6-4-14(5-7-16)18(23)15-9-17(21-12-15)19(24)22-11-13-3-2-8-20-10-13/h2-10,12,21H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASOVMWTCKLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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